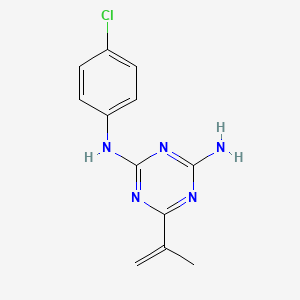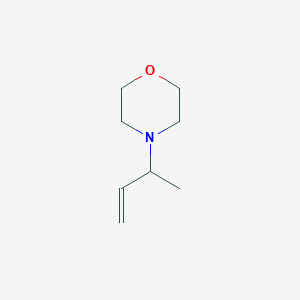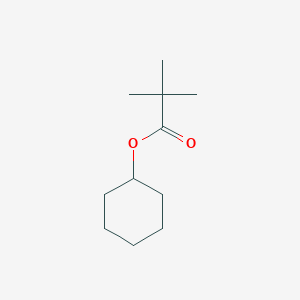
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This compound is characterized by the presence of a cyclohexyl ester group attached to a 2,2-dimethylpropanoic acid backbone. It is commonly used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, cyclohexyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
2,2-Dimethylpropanoic acid+CyclohexanolAcid CatalystPropanoic acid, 2,2-dimethyl-, cyclohexyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The esterification process is often followed by purification steps, such as distillation or recrystallization, to obtain the pure ester.
化学反応の分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and cyclohexanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanoic acid and cyclohexanol.
Reduction: 2,2-Dimethylpropanol and cyclohexanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of propanoic acid, 2,2-dimethyl-, cyclohexyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and cyclohexanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases in biological systems, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pivalic acid (2,2-Dimethylpropanoic acid): The parent acid of the ester.
Cyclohexanol: The alcohol component of the ester.
Methyl 2,2-dimethylpropanoate: Another ester of 2,2-dimethylpropanoic acid with a different alcohol component.
Uniqueness
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is unique due to the presence of both a bulky 2,2-dimethylpropanoic acid moiety and a cyclohexyl group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions in various applications.
特性
CAS番号 |
29878-49-7 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
cyclohexyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChIキー |
WDCXGSMKFYMFCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


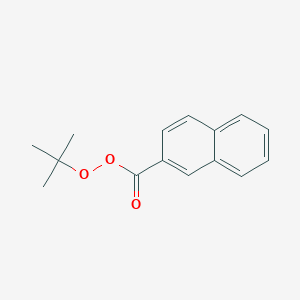

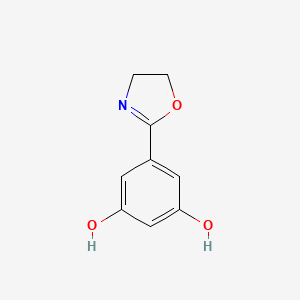
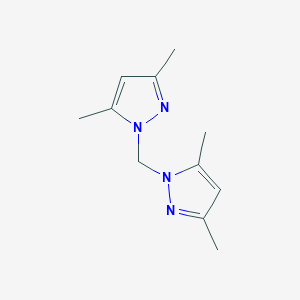

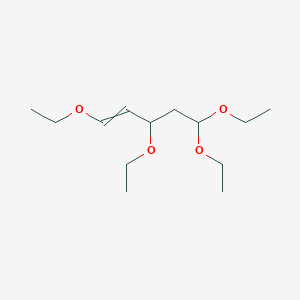
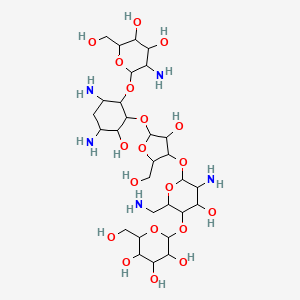
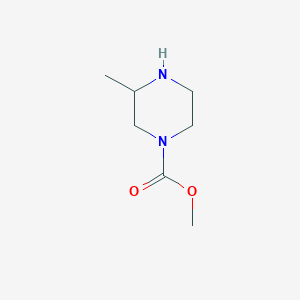
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
